5-Cyclopropyl-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole
Description
5-Cyclopropyl-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole is a triazole derivative characterized by a cyclopropyl substituent at the 5-position and a hydrazone functional group at the 3-position. The dihydro-1H-1,2,4-triazole core provides a rigid heterocyclic scaffold, while the cyclopropyl group introduces steric and electronic effects that may influence reactivity, solubility, and biological activity . Hydrazone moieties are known for their versatility in coordination chemistry and pharmacological applications, making this compound a candidate for further exploration in medicinal and materials science.
Properties
Molecular Formula |
C5H9N5 |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
(5-cyclopropyl-1H-1,2,4-triazol-3-yl)hydrazine |
InChI |
InChI=1S/C5H9N5/c6-8-5-7-4(9-10-5)3-1-2-3/h3H,1-2,6H2,(H2,7,8,9,10) |
InChI Key |
YTZSSRFXIBDRJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NN2)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with a suitable triazole precursor under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen. For example, the use of acetic acid as a solvent and a reflux temperature can facilitate the cyclization process.
Industrial Production Methods
Industrial production of 5-Cyclopropyl-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amino group.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce amino-triazoles.
Scientific Research Applications
5-Cyclopropyl-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry: The compound can be used in the development of agrochemicals and materials science applications.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues in the Triazole Family
Table 1: Key Structural Analogues of 1,2,4-Triazole Derivatives
Key Observations:
- In contrast, benzyl or nitro groups in SB1/SB2 enhance aromaticity and may improve stability .
- Synthetic Routes : The hydrazone moiety in the target compound likely derives from condensation reactions, similar to Schiff base formation in HL1/HL2 and SB1/SB2 . However, triazole 5j (from ) was synthesized via a [3+2] cycloaddition under flow conditions, suggesting divergent methodologies for related scaffolds .
Heterocyclic Cores Beyond Triazoles
Table 2: Comparison with Non-Triazole Heterocycles
Key Observations:
- Core Heterocycle Impact : The 1,2,4-triazole core in the target compound differs from oxadiazoles () and benzodiazepines () in electronic properties and ring strain. For example, benzodiazepines exhibit strong receptor-binding affinity (e.g., mGluR2 antagonists in ), while triazoles are more often explored for antimicrobial or catalytic applications .
- Functional Group Synergy : The hydrazone group in the target compound contrasts with the amide or ester functionalities in benzodiazepines, suggesting differences in hydrogen-bonding capacity and metabolic stability .
Biological Activity
5-Cyclopropyl-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Its unique structure, featuring a cyclopropyl and a hydrazono group, suggests potential for various biological activities. This article explores the compound's biological properties, mechanisms of action, and research findings.
The molecular formula of 5-Cyclopropyl-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole is with a molecular weight of 139.16 g/mol. The compound's IUPAC name is (5-cyclopropyl-1H-1,2,4-triazol-3-yl)hydrazine. Its structural characteristics contribute to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉N₅ |
| Molecular Weight | 139.16 g/mol |
| IUPAC Name | (5-cyclopropyl-1H-1,2,4-triazol-3-yl)hydrazine |
| InChI Key | YTZSSRFXIBDRJU-UHFFFAOYSA-N |
Biological Activities
Recent studies have identified several biological activities associated with this compound:
Antimicrobial Activity
Research indicates that 5-Cyclopropyl-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against a range of bacterial and fungal strains. For instance:
- Bacterial Strains : The compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria.
- Fungal Strains : Notable antifungal activity was observed against common pathogens such as Candida species.
Antiviral Activity
The compound has also been explored for its antiviral potential. Preliminary studies suggest it may inhibit viral replication through interference with viral enzymes or cellular entry mechanisms.
Anti-inflammatory Effects
In addition to its antimicrobial and antiviral properties, this triazole derivative has shown promise as an anti-inflammatory agent. It may exert its effects by inhibiting key inflammatory pathways or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.
The mechanism by which 5-Cyclopropyl-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole exerts its biological effects involves several interactions at the molecular level:
- Enzyme Inhibition : The triazole ring can form non-covalent interactions with active sites of enzymes involved in microbial metabolism or inflammatory processes.
- Receptor Modulation : The compound may interact with various receptors in the immune system, modulating responses to infection or inflammation.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial activity of synthesized derivatives of 5-Cyclopropyl-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole against multiple pathogens.
- Results indicated a broad spectrum of activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against tested strains .
- In Vivo Anti-inflammatory Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
